2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a fluorophenyl group, and a thioxoimidazolidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the thioxoimidazolidinone core and the subsequent attachment of the chlorobenzyl and fluorophenyl groups. Common synthetic routes may involve:
Formation of Thioxoimidazolidinone Core: This step often involves the reaction of appropriate amines with carbon disulfide and an alkylating agent under controlled conditions.
Attachment of Chlorobenzyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can modify the chlorobenzyl or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide: shares structural similarities with other thioxoimidazolidinone derivatives.
Other Compounds: Similar compounds include those with variations in the substituent groups, such as different halogens or alkyl groups.
Uniqueness
Unique Structure: The combination of chlorobenzyl, fluorophenyl, and thioxoimidazolidinone groups makes this compound unique.
Distinct Properties: Its specific chemical and biological properties distinguish it from other similar compounds.
This detailed article provides an overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H23ClFN3O2S |
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Molecular Weight |
496.0 g/mol |
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H23ClFN3O2S/c1-16-7-12-22(17(2)13-16)29-24(32)14-23-25(33)31(20-10-8-19(28)9-11-20)26(34)30(23)15-18-5-3-4-6-21(18)27/h3-13,23H,14-15H2,1-2H3,(H,29,32) |
InChI Key |
QQCACMZBZSFIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3Cl)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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